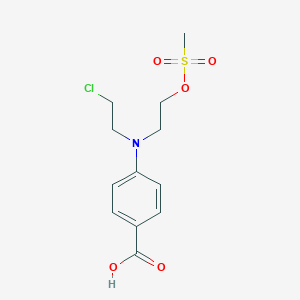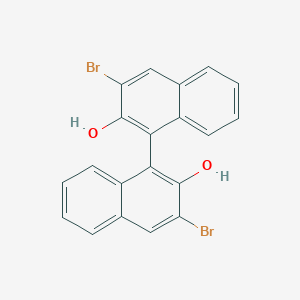
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Overview
Description
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of biaryl compounds It is characterized by the presence of two bromine atoms and two naphthol units connected through a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding debrominated biaryl compound.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
Scientific Research Applications
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes and interactions.
Industry: It is employed in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and chiral centers play a crucial role in its reactivity and selectivity. In asymmetric catalysis, it acts as a chiral ligand, facilitating enantioselective reactions by forming complexes with metal catalysts. These complexes then interact with substrates to produce chiral products with high enantiomeric excess.
Comparison with Similar Compounds
Similar Compounds
®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol: The enantiomer of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol, differing only in the spatial arrangement of atoms.
3,3’-Dichloro-1,1’-bi-2-naphthol: Similar structure but with chlorine atoms instead of bromine.
3,3’-Diiodo-1,1’-bi-2-naphthol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and the presence of bromine atoms, which impart distinct chemical and physical properties. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds, making it valuable in the synthesis of enantiomerically pure products.
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol differentiate between enantiomers?
A: While (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol itself is chiral, research indicates it might not effectively differentiate between enantiomers in certain scenarios. A study investigating its interaction with human serum albumin (HSA) found that both (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol and its enantiomer, (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, bound to HSA with similar efficiency. [] This suggests a lack of enantioselectivity in binding for this specific interaction. The simultaneous addition of both enantiomers resulted in the disappearance of the circular dichroism (CD) signal, further supporting the absence of preferential binding for either enantiomer. []
Q2: What are the applications of this compound in analytical chemistry?
A: this compound has proven valuable as a chiral solvating agent in determining the enantiomeric purity and absolute configuration of flavanones using ¹H NMR spectroscopy. [] This method provides an efficient alternative to chiral HPLC analysis for such determinations.
Q3: How is (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol employed in asymmetric catalysis?
A: (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol is a key component in synthesizing chiral zirconium catalysts. These catalysts have demonstrated efficacy in asymmetric Mannich-type reactions, specifically involving the reaction of 4-trifluoromethylbenzoylhydrazones with silyl enolates. [] The resulting adducts, β-N′-acylhydrazinocarbonyl compounds, are produced in good yields and with high enantiomeric excesses. These compounds serve as versatile intermediates for synthesizing various chiral molecules, including β-aminocarbonyl compounds, β-lactams, and pyrazolidinone derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
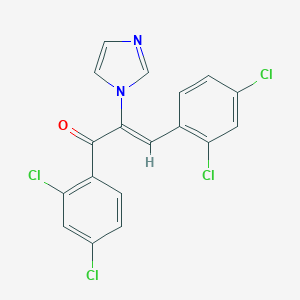
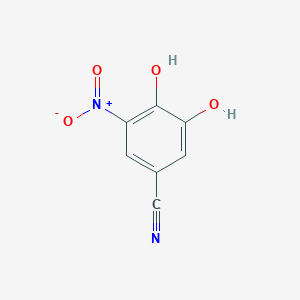
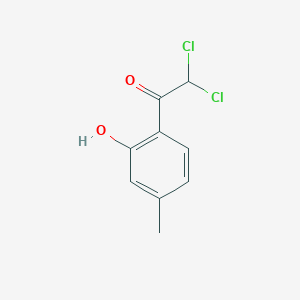
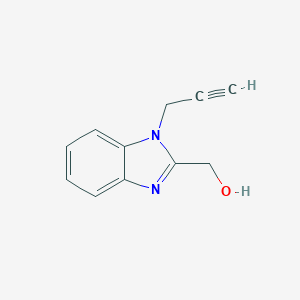
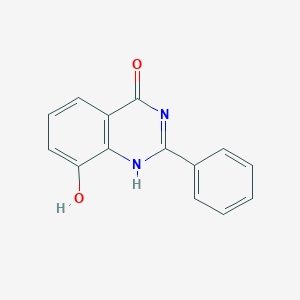
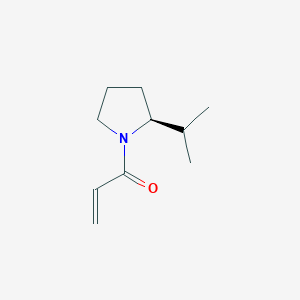


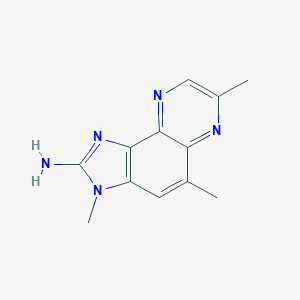
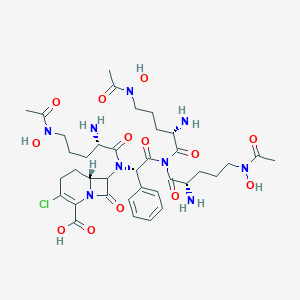
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
